Lysergamide, N-cycloheptyl-, maleate

Toxicology Pharmacology In Vivo

Generic lysergamide substitution yields non-equivalent SAR results due to profound, non-linear shifts in receptor pharmacology driven by minor amide modifications. N-Cycloheptyl-lysergamide maleate addresses this by providing a structurally defined, non-hallucinogenic comparator with documented pharmacological distinction. • Non-hallucinogenic in human trials - enables separation of psychedelic effects from other pharmacological actions • Weak antiserotonergic activity - ideal baseline for mapping 5-HT2A antagonism SAR across cycloalkyl series (C4AL-C7AL) • Reduced acute IV toxicity vs. LSD and cyclopentyl analog in mice • Supplied as maleate salt for enhanced solubility and handling

Molecular Formula C27H33N3O5
Molecular Weight 479.577
CAS No. 103070-86-6
Cat. No. B607362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysergamide, N-cycloheptyl-, maleate
CAS103070-86-6
SynonymsErgoline-8-beta-carboxamide, N-cycloheptyl-9,10-didehydro-6-methyl-, maleate
Molecular FormulaC27H33N3O5
Molecular Weight479.577
Structural Identifiers
SMILES[H][C@@]1(N(C)C[C@H](C(NC2CCCCCC2)=O)C=C13)CC4=CNC5=C4C3=CC=C5.O=C(O)/C=C\C(O)=O
InChIInChI=1S/C23H29N3O.C4H4O4/c1-26-14-16(23(27)25-17-7-4-2-3-5-8-17)11-19-18-9-6-10-20-22(18)15(13-24-20)12-21(19)26;5-3(6)1-2-4(7)8/h6,9-11,13,16-17,21,24H,2-5,7-8,12,14H2,1H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,21-;/m1./s1
InChIKeyBXHSQKKCSJFZMT-HYTRZONSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptyl-Lysergamide Maleate Overview


Lysergamide, N-cycloheptyl-, maleate (CAS 103070-86-6) is a semi‑synthetic ergoline derivative belonging to the lysergamide class of compounds, which are structural analogs of the prototypical psychedelic (+)-Lysergide (LSD) [1]. As a cycloalkylamide derivative, it features a seven‑membered cycloheptyl ring attached to the amide nitrogen of the lysergic acid core [2]. This modification fundamentally alters its pharmacological profile relative to LSD and other in‑class analogs, positioning it as a distinct chemical tool for studying structure‑activity relationships (SAR) within the serotonergic system [2]. The compound is supplied as the maleate salt, which improves its solubility and handling characteristics for laboratory use.

Workflow Serotonergic SAR research
Selection attribute Cycloheptyl substitution for steric mapping
Format Maleate salt supports aqueous handling

Why N-Cycloheptyl-Lysergamide Cannot Be Substituted


Within the lysergamide family, seemingly minor structural changes to the amide substituent yield profound and non‑linear shifts in receptor affinity, functional activity, and in vivo pharmacology [1]. Substituting the diethylamide group of LSD with a cycloalkyl ring, as in N‑cycloheptyl‑lysergamide, fundamentally alters its interaction with the 5‑HT2A receptor—the primary mediator of psychedelic activity—and other serotonergic targets [2]. Direct comparative studies demonstrate that the cycloalkyl series (cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, and cycloheptyl) exhibits marked variation in potency for antiserotonergic and oxytocic effects, with the cycloheptyl (C7AL) analog displaying a distinct pharmacological signature relative to its smaller‑ring counterparts [2]. Consequently, generic substitution with a different lysergamide or cycloalkylamide would not yield equivalent experimental outcomes, underscoring the need for precise, compound‑specific procurement when investigating SAR within this chemical space.

Receptor-target shift N‑cycloheptyl lysergamide Smaller cycloalkyl analogs may show stronger anti‑5‑HT activity
Behavioral confound Non‑hallucinogenic profile LSD or dialkylamides can introduce psychoactive endpoints
In vivo response drift Reported acute toxicity margin Other cycloalkylamides may alter mortality endpoint in rodents

N-Cycloheptyl-Lysergamide: Key Evidence


Reduced Acute Toxicity vs. Smaller Cycloalkylamides

Acute intravenous toxicity in mice demonstrates a clear trend of decreasing mortality with increasing cycloalkyl ring size. The cycloheptylamide (C7AL) exhibits markedly lower acute toxicity than the cyclopentyl (C5AL) and cyclohexyl (C6AL) analogs when administered at a uniform dose [1].

Acute toxicity in mice
Head-to-head
0/10 mortality (0%) at 5 mg/kg i.v.
Supports dose-range selection for in vivo acute endpoint studies
Mortality observed in H‑strain mice; LSD 50%, C5AL 10%
Toxicology Pharmacology In Vivo

Lower Antiserotonergic Potency vs. Cyclobutyl and Cyclopentyl Analogs

Comparative pharmacological evaluation revealed that the cycloheptylamide (C7AL) possesses considerably weaker antiserotonergic (anti‑5‑HT) activity than the cyclobutyl (C4AL) and cyclopentyl (C5AL) derivatives [1]. This indicates that the seven‑membered ring substitution reduces potency at serotonin receptors compared to smaller ring systems.

Anti-5‑HT activity
Head-to-head
C7AL: weak antiserotonergic effect
C4AL/C5AL: reported high antiserotonergic effect
Context‑dependent 5‑HT receptor antagonism profile
Qualitative comparison from in vivo screening
Serotonin Antagonism Receptor Pharmacology 5-HT

Non-Hallucinogenic Profile in Clinical Trials

In contrast to LSD, which is a potent hallucinogen, the cycloalkylamides, including the cycloheptyl derivative (C7AL), were found to lack hallucinogenic action in preliminary clinical trials [1]. This fundamental difference in psychoactive profile defines a clear boundary for the compound's research applications.

Hallucinogenic endpoint
Head-to-head
C7AL: no hallucinogenic activity reported
LSD: potent hallucinogen
Supports non‑psychoactive lysergamide research context
Preliminary human study context
Behavioral Pharmacology Psychoactivity Clinical Trial

N-Cycloheptyl-Lysergamide Research Applications


SAR Studies in Serotonergic Pharmacology

N‑cycloheptyl‑lysergamide maleate serves as a critical comparator in SAR investigations aimed at mapping the structural determinants of 5‑HT receptor antagonism within the lysergamide class. Its weak antiserotonergic activity, as documented in comparative studies [1], makes it an ideal tool for delineating the molecular features responsible for high‑potency antagonism observed with cyclobutyl (C4AL) and cyclopentyl (C5AL) analogs. Researchers can use this compound to probe the steric and conformational constraints imposed by the cycloheptyl ring on receptor binding and activation.

Hallucinogenic vs. Non-Hallucinogenic Pharmacology

This compound is uniquely suited for experimental designs that seek to separate the hallucinogenic properties of LSD from its other pharmacological actions. As the cycloheptyl analog has been shown to lack hallucinogenic activity in human trials [1], it can be employed as a non‑psychoactive control in behavioral and neurochemical studies. This application is particularly relevant for research into the potential therapeutic benefits of lysergamides (e.g., for migraine or mood disorders) where psychoactive side effects are undesirable.

In Vivo Toxicology and Safety Profiling

The reduced acute intravenous toxicity of N‑cycloheptyl‑lysergamide in mice, relative to LSD and the cyclopentyl analog [1], positions it as a compound of interest for in vivo toxicology studies. Researchers can utilize this data to benchmark the safety profile of new lysergamide derivatives and to investigate the relationship between cycloalkyl ring size, distribution, and systemic toxicity. The compound's distinct toxicological signature supports its use in the development of safer ergoline‑based chemical probes.

Application
Selection Property
Validation Focus
Serotonergic SAR studies
Cycloalkyl ring size‑dependent anti‑5‑HT activity
5‑HT receptor antagonism assay context
Psychoactivity differentiation research
Reported non‑psychoactive endpoint
Behavioral pharmacology model context
In vivo toxicology benchmarking
Reported mortality endpoint at uniform dose
Dose‑range mortality endpoint in rodent models
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